molecular formula C21H20O5 B1259966 Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-

Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-

Cat. No. B1259966
M. Wt: 352.4 g/mol
InChI Key: NZSRSKNDCCSSGY-CKOAPEAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone is a member of phenols and a member of methoxybenzenes.

Scientific Research Applications

Thermal Decomposition and Structural Effects

Catalysis and Synthesis

  • BHMBC has been used in synthesis processes. One study describes its catalyzed reaction with aldehydes under microwave irradiation, leading to high yields of cyclopentanones (Zheng, Wang, Shao, & Zhong, 1997).

Nonlinear Optical Properties

  • BHMBC derivatives have been synthesized and characterized for their nonlinear optical properties. One derivative, CP-POME, showed high second harmonic generation efficiency and strong nonlinear absorption, which is beneficial for optical limiting applications (Kiran, Anand, Sai, & Rao, 2014).

Photocrosslinkable Polymers

  • BHMBC has been used to synthesize photocrosslinkable polymers, useful in photoresist and photolithographic applications. The polymers' photoresponse reflects the structural variations of the monomeric bisphenols (Borden, 1978).

Mesomorphic Behavior

  • The mesomorphic properties of BHMBC derivatives have been studied, showing variations in their clearing points and phase transitions depending on the size of the cycloalkanone ring (Matsunaga & Miyamoto, 1993).

Synthesis of Novel Derivatives

  • Novel derivatives of BHMBC have been synthesized, further expanding its application in various fields. These derivatives were characterized using different spectroscopic techniques (Wan Xiao-Fang, 2012).

properties

Product Name

Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(2Z,5E)-2,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O5/c1-25-19-11-13(3-7-17(19)22)9-15-5-6-16(21(15)24)10-14-4-8-18(23)20(12-14)26-2/h3-4,7-12,22-23H,5-6H2,1-2H3/b15-9-,16-10+

InChI Key

NZSRSKNDCCSSGY-CKOAPEAFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O

SMILES

COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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